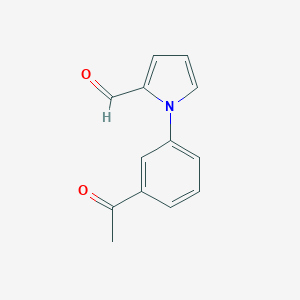
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a pyrrole ring substituted with a 3-acetylphenyl group and a formyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 3-acetylbenzaldehyde with pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial synthesis more sustainable .
化学反応の分析
Types of Reactions: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(3-Carboxyphenyl)-1H-pyrrole-2-carbaldehyde.
Reduction: 1-(3-Hydroxymethylphenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(3-Substituted phenyl)-1H-pyrrole-2-carbaldehyde derivatives
科学的研究の応用
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
- 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-2-carboxylic acid
Comparison: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, the meta-substitution in this compound may result in different steric and electronic effects, leading to distinct reaction pathways and biological interactions .
特性
CAS番号 |
156496-72-9 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
1-(3-acetylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3 |
InChIキー |
DGWLINDLXCXUCI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


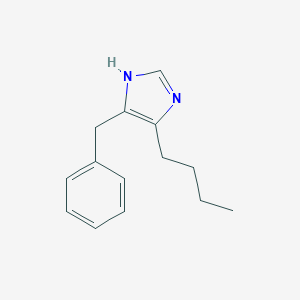
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)

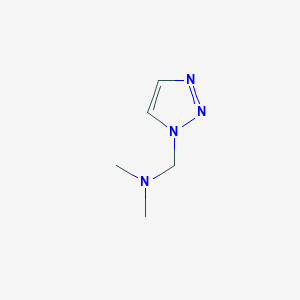


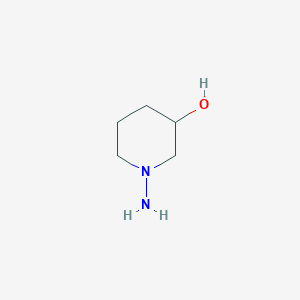
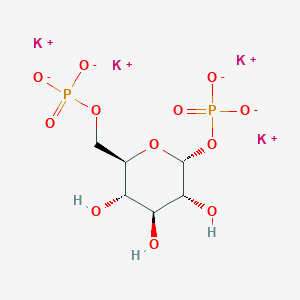

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)


